![molecular formula C15H13Cl2NO4S2 B3035165 2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide CAS No. 303151-33-9](/img/structure/B3035165.png)
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide
Overview
Description
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide, also known as 2-DCP-5-OSPT, is a small molecule that has been studied for its potential therapeutic properties. It is a member of the sulfonylurea group of compounds and has been found to have anti-inflammatory, anti-apoptotic, and anti-tumor properties. It has been studied for its potential use in the treatment of various cancers, including lung, breast, and prostate cancer.
Scientific Research Applications
Antimicrobial Activities : A study synthesized a series of compounds, including those related to 2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide, demonstrating potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. Some compounds exhibited higher antifungal activity compared to ketoconazole (Hafez, Zaki, & El-Gazzar, 2016).
Pesticide Interaction : Research found that when certain herbicides, including compounds structurally similar to the chemical , are combined, they transform into unexpected residues. This highlights the potential environmental implications and interactions of such compounds (Bartha, 1969).
Anticonvulsant Activity : A study on DL-dichlorophenyl alcohol amides, which are structurally related to the target compound, showed significant activity in seizures induced by pentetrazol. This suggests potential applications in neurological disorders (Meza-Toledo et al., 2004).
Antiviral Activity : Research on derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide showed anti-tobacco mosaic virus activity, indicating potential in antiviral therapies (Chen et al., 2010).
Cancer Research : A study on 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, related to the target compound, identified compounds with high proapoptotic activity on melanoma cell lines, suggesting potential in cancer treatment (Yılmaz et al., 2015).
Cardiovascular Research : The stereoselective behavior of a diltiazem analogue structurally similar to the target compound was studied for its potential as a cardiovascular L-type calcium channel blocker, indicating applications in cardiac therapies (Carosati et al., 2009).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-5-oxo-5-thiophen-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S2/c16-10-4-3-9(8-11(10)17)24(21,22)14(15(18)20)6-5-12(19)13-2-1-7-23-13/h1-4,7-8,14H,5-6H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSCUCBRGDEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)
![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)
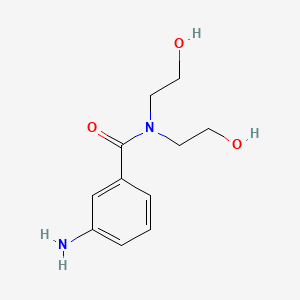
![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)
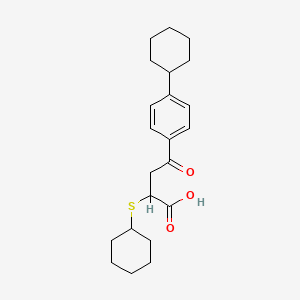
![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)
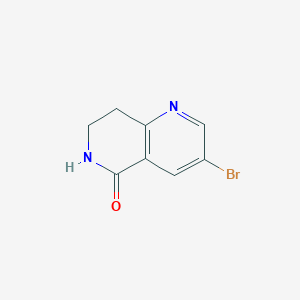
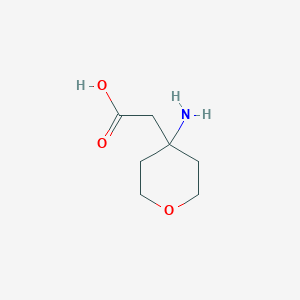
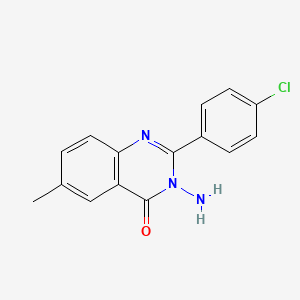
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3035102.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3035104.png)
![5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-3-(2-pyridinylsulfanyl)-2-cyclohexen-1-one](/img/structure/B3035105.png)